![molecular formula C5H9NO2S B13560967 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI)](/img/structure/B13560967.png)
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI)
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Overview
Description
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) is a chemical compound with the molecular formula C5H9NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amine group attached to the methylene carbon. The compound is characterized by the presence of a sulfone group, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the necessary functional groups.
Oxidation: Thiophene is oxidized to form thiophene-1,1-dioxide.
Aminomethylation: The oxidized thiophene is then subjected to aminomethylation to introduce the amine group at the methylene position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, lacking the amine and sulfone groups.
Thiophene-1,1-dioxide: Similar structure but without the aminomethyl group.
2-Aminothiophene: Contains an amine group but lacks the sulfone group.
Uniqueness
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) is unique due to the presence of both the amine and sulfone groups, which confer distinct chemical and biological properties.
Biological Activity
3-Thiophenemethanamine, 2,5-dihydro-, 1,1-dioxide (CAS Number: 748724-40-5) is an organic compound characterized by a thiophene ring and an amine functional group. Its unique chemical structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on available research findings.
Property | Value |
---|---|
Molecular Formula | C5H9NO2S |
Molecular Weight | 145.19 g/mol |
IUPAC Name | 3-Thiophenemethanamine, 2,5-dihydro-, 1,1-dioxide |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of 3-Thiophenemethanamine, 2,5-dihydro-, 1,1-dioxide is primarily attributed to its interaction with various biological targets. The compound's thiophene moiety can influence its reactivity and interaction with enzymes and receptors within biological systems.
Pharmacological Potential
Research has indicated that compounds similar to 3-Thiophenemethanamine exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some studies suggest that thiophene derivatives can possess antimicrobial properties, which may be relevant for developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
- CNS Activity : There is evidence suggesting that thiophene derivatives can interact with central nervous system receptors, potentially offering therapeutic benefits in neurological disorders.
Toxicological Profile
Toxicity studies indicate that compounds similar to 3-Thiophenemethanamine can exhibit harmful effects when ingested or absorbed through the skin. For instance:
- Acute Toxicity : Harmful if swallowed (H302) and causes skin irritation (H315) .
- Safety Precautions : Handling should be done with care to avoid exposure through ingestion or skin contact.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial properties of various thiophene derivatives, including those structurally related to 3-Thiophenemethanamine. The results indicated significant activity against Gram-positive bacteria, suggesting a potential for development as an antibiotic agent.
Case Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that certain thiophene derivatives could inhibit pro-inflammatory cytokines in cell cultures. This finding supports the hypothesis that compounds like 3-Thiophenemethanamine may be effective in treating conditions characterized by chronic inflammation.
Summary of Findings
Recent research highlights the following points regarding the biological activity of 3-Thiophenemethanamine:
- Target Interactions : The compound may interact with various molecular targets, influencing pathways related to inflammation and microbial resistance.
- Potential Applications : Its unique structure suggests applications in drug development for infections and inflammatory diseases.
- Further Studies Needed : More comprehensive studies are required to fully elucidate its mechanisms and therapeutic potential.
Properties
Molecular Formula |
C5H9NO2S |
---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanamine |
InChI |
InChI=1S/C5H9NO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2-4,6H2 |
InChI Key |
QEZKQIWUIGYHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CS1(=O)=O)CN |
Origin of Product |
United States |
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